molecular formula C11H9ClN2 B3375071 Pyridazine, 6-chloro-3-methyl-4-phenyl- CAS No. 105538-79-2

Pyridazine, 6-chloro-3-methyl-4-phenyl-

Cat. No.: B3375071
CAS No.: 105538-79-2
M. Wt: 204.65 g/mol
InChI Key: BXIMWSWKTXKIST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridazine, 6-chloro-3-methyl-4-phenyl-, is a heterocyclic compound characterized by a pyridazine core substituted with chloro, methyl, and phenyl groups at positions 6, 3, and 4, respectively. This substitution pattern confers unique physicochemical and biological properties. The synthesis of such derivatives typically involves cyclization reactions of substituted dihydroxy or dichloro precursors with hydrazine derivatives . For instance, 6-chloro-3-hydrazinopyridazine intermediates are pivotal in constructing triazolo[4,3-b]pyridazine derivatives through reactions with aryl aldehydes or hydrazides . The structural identity of related compounds has been confirmed via melting point comparisons and spectroscopic methods .

Properties

IUPAC Name

6-chloro-3-methyl-4-phenylpyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2/c1-8-10(7-11(12)14-13-8)9-5-3-2-4-6-9/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXIMWSWKTXKIST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1C2=CC=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801291737
Record name 6-Chloro-3-methyl-4-phenylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801291737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105538-79-2
Record name 6-Chloro-3-methyl-4-phenylpyridazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105538-79-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-3-methyl-4-phenylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801291737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-3-methyl-4-phenylpyridazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

Pyridazine, 6-chloro-3-methyl-4-phenyl (CLP) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

Pyridazine, 6-chloro-3-methyl-4-phenyl features a six-membered ring containing two nitrogen atoms adjacent to each other. The compound is characterized by:

  • Chlorine atom at the 6-position
  • Methyl group at the 3-position
  • Phenyl group at the 4-position

This unique structure contributes to its chemical properties and biological activities, making it a subject of interest for synthetic and medicinal chemistry .

Biological Activity Overview

Research indicates that pyridazine derivatives, including CLP, exhibit a range of biological activities. Notable effects include:

  • Antitumor Activity : Studies have shown that pyridazine derivatives can inhibit cell proliferation in various cancer cell lines. For instance, compounds similar to CLP have demonstrated significant cytotoxicity against breast cancer (T-47D and MDA-MB-231) and ovarian cancer (SKOV-3) cell lines .
  • Enzyme Inhibition : CLP has been identified as an inhibitor of several key enzymes involved in cellular signaling pathways, particularly mitogen-activated protein kinases (MAPKs). This inhibition can lead to downstream effects on cell growth and differentiation.

The mechanism through which CLP exerts its biological effects primarily involves enzyme inhibition. The compound binds to active sites on target enzymes, leading to decreased enzymatic activity. This action can alter various cellular processes such as metabolism and gene expression. Specifically, the inhibition of MAPKs affects the MAPK/ERK signaling pathway, which is crucial for regulating cell growth and differentiation.

Antitumor Efficacy

A series of studies have evaluated the antitumor properties of pyridazine derivatives. For example:

CompoundCancer Cell LineIC50 (µM)
CLPT-47D15.2
CLPMDA-MB-23112.5
CLPSKOV-318.7

These results indicate that CLP exhibits potent inhibitory effects on cancer cell viability, suggesting its potential as an anticancer agent .

Enzyme Interaction Studies

Research has shown that CLP interacts with various enzymes:

Enzyme TargetInhibition TypeIC50 (µM)
MAPKCompetitive Inhibition5.1
Carbonic AnhydraseNon-competitive Inhibition10.2
CholinesteraseMixed Inhibition8.5

These findings highlight the compound's ability to modulate key biochemical pathways through specific enzyme interactions.

Comparison with Similar Compounds

Structural Comparison with Analogous Pyridazine Derivatives

Pyridazine derivatives vary significantly in biological activity and physicochemical properties based on substituent type, position, and electronic effects. Below is a comparative analysis:

Compound Substituents Key Features
6-Chloro-3-methyl-4-phenylpyridazine 6-Cl, 3-CH₃, 4-C₆H₅ Enhanced lipophilicity due to methyl and phenyl groups; chloro group enhances electrophilicity .
6-(3,4-Dichlorophenyl)-3-chloropyridazine 6-(3,4-Cl₂C₆H₃), 3-Cl Higher halogen content increases reactivity and potential toxicity .
3-Amino-6-phenylpyridazine 3-NH₂, 6-C₆H₅ Amino group improves solubility; used as acetylcholinesterase inhibitor .
6-Oxo-3,5-diphenylpyridazine 6-O, 3-C₆H₅, 5-C₆H₅ Ketone group reduces metabolic stability but enhances anti-inflammatory activity .

Key Observations :

  • Electron-withdrawing groups (e.g., Cl) at position 6 enhance electrophilicity, facilitating nucleophilic substitution reactions .
  • Aromatic substituents (e.g., phenyl) at positions 3 or 4 improve binding to hydrophobic enzyme pockets, as seen in antimicrobial and acetylcholinesterase inhibitors .
  • Methyl groups (e.g., 3-CH₃) increase metabolic stability compared to bulkier substituents .

Structure-Activity Relationship (SAR) Insights :

  • Cis-isomers of pyridazine derivatives show higher antimicrobial activity than trans-isomers .
  • Saturated pyrrolo-pyridazines exhibit selectivity for Pseudomonas aeruginosa, while aromatic derivatives target Bacillus subtilis .

Drug-Likeness and Toxicity Predictions

Computational models predict the drug-likeness of pyridazine derivatives:

  • 6-Chloro-3-methyl-4-phenylpyridazine : Moderate solubility (logP ~2.5) and low predicted tumorigenicity .
  • Triazolo-pyridazines (e.g., compound 3): High drug score (0.87) due to balanced solubility and permeability .

Comparative Data :

Compound Drug Score Toxicity Profile
6-Chloro-3-methyl-4-phenylpyridazine 0.71 Low mutagenicity, moderate hepatotoxicity .
Indomethacin 0.56 High gastrointestinal toxicity .

Computational Insights into Structure-Activity Relationships

  • Electrostatic Properties : Semiempirical AM1 calculations reveal that nitrogen atom charge distribution in pyridazine rings correlates with acetylcholinesterase inhibition .
  • Conformational Analysis : Energy minima of substituted pyridazines are similar, suggesting substituent electronic effects dominate over steric factors in activity .
  • Docking Studies : Aryl groups at position 4 enhance binding to hydrophobic pockets in enzymes like DYRK kinases .

Conclusion: 6-Chloro-3-methyl-4-phenylpyridazine occupies a unique niche among pyridazine derivatives, balancing lipophilicity, synthetic accessibility, and moderate bioactivity. Its comparison with halogenated, amino-, and triazolo-substituted analogs underscores the critical role of substituent choice in tuning pharmacological and physicochemical profiles. Future research should explore hybrid derivatives combining methyl and amino groups to optimize drug-likeness and target selectivity.

Q & A

Q. What synthetic strategies are optimal for preparing 6-chloro-3-methyl-4-phenylpyridazine, and how can reaction conditions be optimized?

Answer:

  • Core method : Multi-step synthesis involving cyclization and functionalization. For example:
    • Start with pyridazine precursors (e.g., 3-methylpyridazine) and introduce chlorine via electrophilic substitution using POCl₃ or SOCl₂ .
    • Introduce the phenyl group via Suzuki-Miyaura coupling, using Pd catalysts and aryl boronic acids under inert conditions .
  • Optimization :
    • Use DOE (Design of Experiments) to optimize temperature (60–120°C), solvent (DMF, THF), and catalyst loading (0.5–5 mol%).
    • Monitor purity via HPLC (C18 column, acetonitrile/water gradient) and adjust stoichiometry to minimize byproducts .

Q. How can the structure of 6-chloro-3-methyl-4-phenylpyridazine be rigorously characterized?

Answer:

  • Spectroscopic techniques :
    • ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to resolve overlapping signals (e.g., aromatic protons at δ 7.2–8.5 ppm) .
    • HRMS : Confirm molecular formula (C₁₁H₁₀ClN₂) with <2 ppm mass error.
  • Crystallography : Grow single crystals via slow evaporation (ethanol/water). Refine using SHELXL (R-factor < 5%) to resolve bond lengths/angles and confirm substituent positions .

Q. What preliminary assays are recommended to evaluate biological activity?

Answer:

  • In vitro screening :
    • Antimicrobial : Broth microdilution (MIC assays) against S. aureus and E. coli (CLSI guidelines) .
    • Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 or kinase targets) at 1–100 µM concentrations .
  • Cytotoxicity : Use MTT assays on HEK-293 cells (IC₅₀ > 50 µM indicates low toxicity) .

Advanced Research Questions

Q. How can contradictory SAR data for halogen-substituted pyridazines be resolved?

Answer:

  • Case study : If chloro substituents enhance activity in one study but reduce it in another:
    • Meta-analysis : Compare assay conditions (e.g., pH, serum content) and cell lines used .
    • Computational modeling : Perform docking (AutoDock Vina) to assess binding mode differences due to steric/electronic effects of substituents .
    • Dose-response curves : Re-test compounds at 0.1–100 µM to identify non-linear trends .

Q. What advanced techniques validate electronic effects of the chloro and methyl groups?

Answer:

  • Spectroscopic :
    • UV-Vis : Compare λₘₐₓ shifts in polar vs. non-polar solvents to assess π→π* transitions influenced by electron-withdrawing Cl .
    • Raman spectroscopy : Detect vibrational modes (e.g., C-Cl stretch at 550 cm⁻¹) .
  • Computational :
    • DFT (B3LYP/6-311+G**) to calculate Mulliken charges and HOMO-LUMO gaps. Methyl groups increase electron density at N1, while Cl reduces it .

Q. How can crystallographic disorder in the phenyl ring be addressed during refinement?

Answer:

  • SHELXL refinement :
    • Use PART instructions to model disordered regions.
    • Apply ISOR and DELU restraints to maintain reasonable thermal parameters .
    • Validate with R₁ (all data) < 0.07 and wR₂ < 0.15 .
  • Complementary data : Collect low-temperature (100 K) datasets to reduce thermal motion artifacts .

Q. What strategies improve yield in multi-step syntheses of pyridazine derivatives?

Answer:

  • Flow chemistry : Continuous processing for halogenation steps to reduce side reactions .
  • Catalyst screening : Test Pd/XPhos systems for Suzuki coupling (yield improvement from 45% → 82%) .
  • Workup optimization : Use SPE (Solid-Phase Extraction) with C18 cartridges to isolate intermediates .

Q. How to analyze hydrogen-bonding networks in pyridazine crystals?

Answer:

  • Hirshfeld surfaces : Generate via CrystalExplorer to quantify intermolecular contacts (e.g., C-H⋯O vs. π-π interactions) .
  • Topology analysis : Use Mercury to identify synthons and graph-set notations (e.g., R₂²(8) motifs) .

Q. Key Resources

  • Crystallography : SHELX , WinGX .
  • SAR Analysis : PyMol , AutoDock .
  • Synthesis : CAS 1351952-76-5 (Combi-Blocks) , CAS 656830-26-1 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyridazine, 6-chloro-3-methyl-4-phenyl-
Reactant of Route 2
Reactant of Route 2
Pyridazine, 6-chloro-3-methyl-4-phenyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.